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Compound of Interest

Compound Name: 1-isobutyl-1H-pyrazol-5-amine

Cat. No.: B1276357

An In-depth Technical Guide to 1-isobutyl-1H-
pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and potential applications of 1-isobutyl-1H-pyrazol-5-amine. The information is intended for
researchers in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical Properties and Structure

1-isobutyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole ring substituted
with an isobutyl group at the N1 position and an amine group at the C5 position. Its structural
characteristics make it a valuable building block in the synthesis of more complex molecules,
particularly for screening in drug discovery programs.

Physicochemical and Structural Data

The key chemical and physical properties of 1-isobutyl-1H-pyrazol-5-amine are summarized
in the table below. While specific experimental values for properties such as boiling point and
density are not widely published, the compound is known to be a liquid at room temperature.[1]

[2]
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Property Value Source(s)

IUPAC Name 1-isobutyl-1H-pyrazol-5-amine [3]
1-(2-Methylpropyl)-1H-pyrazol-

Synonyms 5-amine, 1-isobutyl-1H- [3]
pyrazol-5-ylamine

CAS Number 3524-18-3 [1][21[3]

Molecular Formula C7H13N3 [11[3]

Molecular Weight 139.20 g/mol [1][4]

Physical Form Liquid [1112]

Purity >95% (Commercially available)  [1][2][4]
AGAFAORHXSFBGK-

InChl Key [1]
UHFFFAOYSA-N

Predicted logP 0.93 [2]

Rotatable Bonds 2 [2]

Generally stable under normal

laboratory conditions. Should

Stability [5]
be stored away from strong
acids or bases.
Classified under acute toxicity
Toxicity categories; consult Safety [5]

Data Sheet (SDS) for handling.

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of

the pyrazole ring, the N-isobutyl group, and the C5-amine group.

Experimental Protocols

Fig. 1: 2D structure of 1-isobutyl-1H-pyrazol-5-amine.
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Detailed experimental protocols for the synthesis and characterization of 1-isobutyl-1H-
pyrazol-5-amine are not explicitly available in peer-reviewed literature. However, based on
established synthetic routes for substituted 5-aminopyrazoles, a plausible and detailed
methodology is provided below.

Proposed Synthesis Protocol

The synthesis of N-alkylated-5-aminopyrazoles is commonly achieved via the
cyclocondensation reaction of a substituted hydrazine with a -ketonitrile or a derivative of
malononitrile. The following protocol describes a representative synthesis starting from
isobutylhydrazine and 3-aminocinnamonitrile (a derivative of benzoylacetonitrile).

Click to download full resolution via product page

Fig. 2: General workflow for the synthesis of 1-isobutyl-1H-pyrazol-5-amine.

Materials:

« Isobutylhydrazine (or its salt, e.g., hydrochloride)

» 3-Ethoxyacrylonitrile (or similar B-alkoxyacrylonitrile)
o Ethanol (absolute)

¢ Sodium ethoxide (if starting with a hydrazine salt)

o Ethyl acetate, Hexanes (for chromatography)

» Saturated sodium bicarbonate solution, Brine

e Anhydrous sodium sulfate or magnesium sulfate

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1276357?utm_src=pdf-body
https://www.benchchem.com/product/b1276357?utm_src=pdf-body
https://www.benchchem.com/product/b1276357?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 3-ethoxyacrylonitrile (1.0 equivalent) and absolute ethanol.

Add isobutylhydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, pre-treat the
ethanol solution with a corresponding equivalent of a base like sodium ethoxide and stir for
30 minutes before adding the acrylonitrile.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC),
observing the consumption of the starting materials.

Work-up: Once complete, allow the mixture to cool to room temperature. Remove the
ethanol under reduced pressure using a rotary evaporator.

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer
sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate in vacuo to yield the crude product.

Purification: Purify the crude liquid via flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-isobutyl-1H-pyrazol-
5-amine.

Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard

spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in an NMR tube.
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e Acquire *H NMR and *3C NMR spectra on a 400 MHz or higher spectrometer.
o Use the residual solvent peak as an internal reference.

o Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns.
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal
assignment.

2. Infrared (IR) Spectroscopy:

o Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Apply a small drop of the neat liquid product directly onto the ATR crystal.
e Record the spectrum, typically from 4000 to 400 cm™1,

« |dentify characteristic absorption bands for N-H (amine), C-H (aliphatic), C=N, and C=C
(pyrazole ring) bonds.

3. Mass Spectrometry (MS):
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

e Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source
in positive ion mode.

o Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]*) to confirm the
molecular weight.

Spectroscopic Data Analysis (Predicted)

As experimental spectra are not publicly available, this section provides an analysis of the
expected spectroscopic signatures for 1-isobutyl-1H-pyrazol-5-amine based on its structure.

Predicted *H and **C NMR Spectra
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The following tables summarize the predicted chemical shifts (in ppm) for the key protons and
carbons in the molecule. Predictions are based on standard chemical shift values for similar
structural motifs.

Table 2: Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)

Protons Predicted 8 Multiplicity Integration Assignment
(ppm)

H-3 ~7.2-7.4 d(J=25H2) 1H Pyrazole ring CH
H-4 ~5.4-5.6 d(J=25Hz) 1H Pyrazole ring CH
-NH2 ~3.5-4.5 brs 2H Amine

-CH2- (isobutyl) ~3.6-3.8 d(J=7.2Hz) 2H N-CH:

-CH- (isobutyl) ~2.0-2.2 m 1H Isobutyl methine
-CHs (isobutyl) ~0.8-1.0 d(J=6.7Hz) 6H Isobutyl methyls

Table 3: Predicted 13C NMR Chemical Shifts (in CDCls, 100 MHz)

Carbon Atom Predicted & (ppm) Assignment

C-5 ~148-152 Pyrazole ring C-NH:z
C-3 ~135-138 Pyrazole ring CH
C-4 ~95-98 Pyrazole ring CH
-CHa- (isobutyl) ~55-58 N-CH:

-CH- (isobutyl) ~28-30 Isobutyl methine
-CHs (isobutyl) ~19-21 Isobutyl methyls

Expected IR and MS Signatures

e IR Spectrum: Key absorption bands are expected around 3400-3200 cm~! (N-H stretching of
the primary amine), 2960-2870 cm~ (aliphatic C-H stretching), and 1620-1500 cm~1 (C=N
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and C=C stretching of the pyrazole ring).

e Mass Spectrum (ESI+): The primary ion observed would be the protonated molecular ion

[M+H]* at an m/z of approximately 140.2.

Biological Activity and Screening Workflow

While the specific biological activity of 1-isobutyl-1H-pyrazol-5-amine is not documented, the
5-aminopyrazole scaffold is a well-known pharmacophore present in compounds with a wide
range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
A logical workflow for the initial biological screening of this novel compound is proposed below.
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Fig. 3: Logical workflow for biological screening of the target compound.
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This tiered approach allows for efficient initial screening to identify potential biological activities,
followed by more rigorous validation and characterization of any confirmed "hits" to determine
their potential as starting points for a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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